

structure and symmetry of meso-stilbene dibromide

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An In-depth Technical Guide on the Structure and Symmetry of meso-Stilbene Dibromide

Introduction

Meso-stilbene dibromide, systematically named (1R,2S)-1,2-dibromo-1,2-diphenylethane, is a diastereomer of stilbene dibromide.[1] Despite possessing two chiral centers, it is an achiral molecule due to an internal plane of symmetry.[2][3] This unique structural feature imparts specific chemical and physical properties that are of interest to researchers in stereochemistry and synthetic organic chemistry. This guide provides a comprehensive overview of the structure, symmetry, conformational analysis, and experimental protocols related to meso-stilbene dibromide.

Molecular Structure and Symmetry

The defining characteristic of meso-stilbene dibromide is its meso nature. A meso compound is a molecule that contains stereocenters but is achiral overall due to the presence of an internal symmetry element, such as a plane of symmetry or a center of inversion.[2] In the case of meso-stilbene dibromide, the molecule possesses a center of symmetry which makes it superimposable on its mirror image, thus rendering it optically inactive.[2]

The stereochemistry at the two chiral carbons is opposite, leading to either an (R,S) or (S,R) configuration. This is a direct result of the anti-addition of bromine to the double bond of transstilbene during its synthesis.



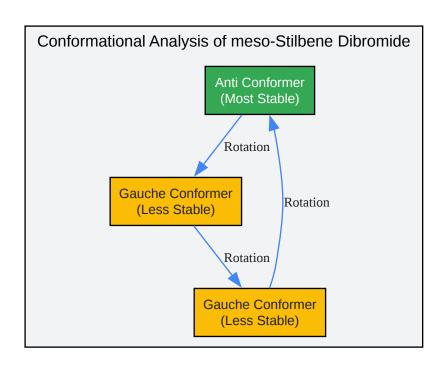


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Caption: Synthesis pathway of meso-stilbene dibromide.

Conformational Analysis

The rotation around the central carbon-carbon single bond in meso-stilbene dibromide leads to different staggered conformations. The most stable conformer is the one that minimizes steric hindrance between the bulky phenyl and bromine substituents.[4] The anti-periplanar conformation, where the two phenyl groups are positioned 180° apart and the two bromine atoms are also 180° apart, is the most stable due to the minimization of these steric interactions.[4] Gauche conformations, where the bulky groups are closer to each other, are less stable.



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Caption: Relative stability of meso-stilbene dibromide conformers.

Experimental Data

Physical and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	C14H12Br2	[1]
Molar Mass	340.058 g/mol	[1]
Appearance	White solid	[1]
Melting Point	238-241 °C	[5]

Spectroscopic Data

Technique	Data	Reference
¹H NMR (400 MHz, CDCl₃)	δ 7.65-7.35 (m, 10H, Ar-H), 5.50 (s, 2H, CH-Br)	[6]
¹³ C NMR (100 MHz, CDCl ₃)	δ 140.0, 129.0, 128.8, 127.9, 56.1	[6]
IR (cm ⁻¹)	3030 (Ar-H), 1496 (Ar C=C), 688 (C-Br)	[5]

Experimental Protocols Synthesis of meso-Stilbene Dibromide from transStilbene

This protocol describes the bromination of trans-stilbene to yield meso-stilbene dibromide. The reaction proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate.[5][7]

Materials:

• trans-Stilbene



- Glacial acetic acid[8] or Dichloromethane (DCM)
- Pyridinium perbromide[8] or a 1.0 M solution of bromine in DCM[5]
- Methanol (for washing)[8]
- Cyclohexene (to quench excess bromine)

Procedure:

- Dissolve trans-stilbene in a suitable solvent (e.g., 0.5 g of trans-stilbene in 10 mL of acetic acid or 180 mg in 2.0 mL of DCM).[8]
- If using acetic acid, the mixture may need to be heated on a steam bath to facilitate dissolution.[8]
- Slowly add the brominating agent to the stirred solution. If using pyridinium perbromide, add
 it in small portions.[5] If using a bromine solution, add it dropwise until a persistent light
 red/brown color is observed, indicating a slight excess of bromine.
- The product, meso-stilbene dibromide, will begin to precipitate as a white solid.[8]
- Continue stirring the reaction mixture for an additional 1-2 minutes after the addition of the brominating agent is complete.[8]
- If excess bromine was used, add a drop of cyclohexene to quench it.
- Cool the reaction mixture in an ice bath for 10-15 minutes to maximize precipitation.
- Collect the crystalline product by vacuum filtration using a Büchner or Hirsch funnel.[8]
- Wash the collected solid with cold methanol to remove impurities.[8]
- Allow the product to air dry.

Characterization:

Foundational & Exploratory

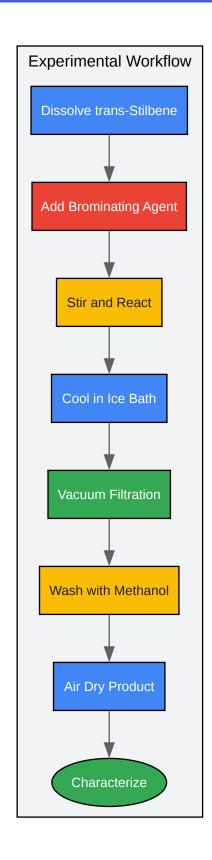




 Determine the melting point of the dried product. The literature value is in the range of 238-241 °C.[5]

• Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the product.[8]





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